molecular formula C14H15N3O2 B7430208 Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate

Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate

Cat. No. B7430208
M. Wt: 257.29 g/mol
InChI Key: RZKGGJCKOMMQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate, also known as AZD1446, is a chemical compound that has been of great interest to the scientific community due to its potential applications in the field of neuroscience.

Scientific Research Applications

Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate has been extensively studied for its potential applications in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE10A is highly expressed in the striatum, a brain region that plays a critical role in motor control, reward, and learning. Therefore, Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate has been investigated as a potential treatment for various neurological disorders such as Parkinson's disease, schizophrenia, and Huntington's disease.

Mechanism of Action

Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate works by inhibiting the activity of PDE10A, which leads to an increase in intracellular levels of cAMP and cGMP. This, in turn, leads to an increase in the activity of downstream signaling pathways, such as the protein kinase A (PKA) and protein kinase G (PKG) pathways. These pathways are involved in the regulation of various cellular processes, including neurotransmitter release, synaptic plasticity, and gene expression.
Biochemical and Physiological Effects:
Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to improve motor function, reduce hyperactivity, and improve cognitive function in animal models of neurological disorders. It has also been shown to increase the release of dopamine and acetylcholine in the striatum, which are neurotransmitters that play a critical role in motor control and reward.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate is its selectivity for PDE10A, which reduces the risk of off-target effects. It also has good oral bioavailability and a long half-life, which makes it suitable for use in animal studies. However, one limitation of Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate is its relatively low potency compared to other PDE10A inhibitors, which may limit its effectiveness in clinical applications.

Future Directions

There are several future directions for research on Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate. One area of interest is the development of more potent and selective PDE10A inhibitors that can be used in clinical applications. Another area of interest is the investigation of the potential therapeutic effects of Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate in other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Additionally, there is a need for further studies to elucidate the molecular mechanisms underlying the effects of Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate on neurotransmitter release and synaptic plasticity.
Conclusion:
In conclusion, Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate is a promising chemical compound that has potential applications in the field of neuroscience. Its selectivity for PDE10A and its ability to improve motor function and cognitive function make it a promising candidate for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and to develop more potent and selective PDE10A inhibitors.

Synthesis Methods

Methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate can be synthesized through a series of chemical reactions starting from commercially available starting materials. The synthesis involves the formation of a bicyclic lactam ring system followed by the addition of a cyano group and a methyl ester group. The final product is obtained through a purification process involving column chromatography.

properties

IUPAC Name

methyl 5-(7-azabicyclo[2.2.1]heptan-7-yl)-6-cyanopyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2/c1-19-14(18)11-6-7-13(12(8-15)16-11)17-9-2-3-10(17)5-4-9/h6-7,9-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKGGJCKOMMQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)N2C3CCC2CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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